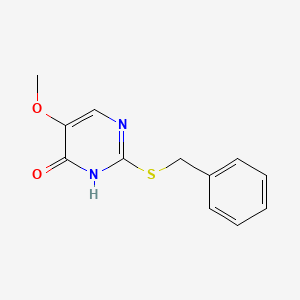

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block of life. Its derivatives—cytosine, thymine, and uracil—are essential components of nucleic acids (DNA and RNA), playing a central role in genetic coding and cellular function. Current time information in Mexico City, MX. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govacs.org

The versatility of the pyrimidine ring allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities. researchgate.net Researchers have successfully developed pyrimidine-based compounds that act as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. researchgate.netnih.gov Their ability to interact with various biological targets, such as enzymes and receptors, makes them a fertile ground for the discovery of new therapeutic agents. nih.govbldpharm.com

Overview of Pyrimidinol Derivatives in Contemporary Chemical Synthesis

Pyrimidinol derivatives, characterized by the presence of a hydroxyl group on the pyrimidine ring, are a significant subclass of these heterocycles. The hydroxyl group can exist in equilibrium with its keto tautomer, a phenomenon known as keto-enol tautomerism, which influences the compound's chemical reactivity and biological interactions.

The synthesis of pyrimidinol derivatives is a well-established area of organic chemistry, with numerous methods developed to construct and functionalize the pyrimidine core. chemscene.comekb.eg A common and historically significant approach is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones, which can be further modified to yield a variety of pyrimidine derivatives. scirp.org Other synthetic strategies involve the condensation of 1,3-dicarbonyl compounds with ureas or thioureas. scirp.org Contemporary synthetic chemistry continues to explore more efficient, selective, and environmentally friendly methods for creating complex pyrimidinol-based molecules. researchgate.net

Importance of Sulfur and Methoxy (B1213986) Functionalization on Pyrimidine Scaffolds

The specific properties and biological activity of a pyrimidine derivative are heavily influenced by the nature and position of its substituents. The presence of sulfur and methoxy groups, as seen in 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol, is of particular interest.

The introduction of a sulfur-containing group, such as the benzylsulfanyl (benzylthio) group, can significantly impact a molecule's biological profile. Thioether linkages are known to modulate lipophilicity, which affects how a compound is absorbed, distributed, metabolized, and excreted in the body. Furthermore, sulfur atoms can participate in various non-covalent interactions with biological targets, potentially enhancing binding affinity and efficacy. researchgate.net Several 2-(benzylthio)pyrimidine derivatives have been investigated for their potential as antibacterial and anticancer agents. sigmaaldrich.com

The methoxy group (-OCH3) is another crucial functionalization in medicinal chemistry. It can influence a molecule's electronic properties, conformation, and metabolic stability. The presence of a methoxy group can alter the electron density of the aromatic ring, affecting its reactivity and interactions with biological macromolecules. Moreover, it can block metabolic pathways that might otherwise deactivate the compound, thereby prolonging its therapeutic effect. tcichemicals.com

Specific Research Focus: this compound within the Broader Pyrimidinol Class

While the broader classes of pyrimidines, pyrimidinols, and their sulfur- and methoxy-substituted analogs are well-represented in the scientific literature, specific information regarding this compound (CAS Number: 56495-12-6) is sparse in publicly available research. Its chemical structure, featuring the pyrimidinol core functionalized with both a benzylsulfanyl group at the 2-position and a methoxy group at the 5-position, suggests it is a compound of interest for synthetic chemists and potentially for biological screening.

The combination of these specific functional groups on the pyrimidinol scaffold points towards a molecule designed with potential biological activity in mind. The benzylsulfanyl group could enhance its interaction with specific biological targets, while the methoxy group could fine-tune its electronic and pharmacokinetic properties. However, without dedicated research studies on this particular compound, its synthesis, chemical properties, and biological activity remain largely uncharacterized in the public domain. Further investigation is required to elucidate the specific contributions of this unique arrangement of functional groups and to determine the potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-10-7-13-12(14-11(10)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEAWIRKRGQGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzylsulfanyl 5 Methoxy 4 Pyrimidinol and Its Analogues

Synthetic Pathways to the 4-Pyrimidinol Core

The formation of the central 4-pyrimidinol ring is a critical step in the synthesis of the target molecule. This is typically achieved through cyclization reactions that bring together the necessary atoms to form the heterocyclic structure. The choice of starting materials is crucial for introducing the desired substituents at various positions of the pyrimidine (B1678525) ring.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. organic-chemistry.org For the synthesis of a 4-pyrimidinol core, a β-ketoester is a frequently employed three-carbon precursor. The reaction proceeds via a cyclocondensation mechanism.

One established approach involves the reaction of a β-keto ester with an amidine, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org This method provides a direct route to the pyrimidinol core.

Another widely used method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. While this typically yields dihydropyrimidines, modifications and subsequent oxidation can lead to the formation of the aromatic pyrimidine ring.

The following table summarizes representative cyclization reactions for the formation of a 4-pyrimidinol core:

| Three-Carbon Precursor | N-C-N Reagent | Catalyst/Conditions | Product | Yield (%) |

| Diethyl malonate | Urea | Sodium ethoxide, ethanol, reflux | Barbituric acid | High |

| Ethyl acetoacetate | Thiourea | Acid or base catalysis | 2-Thio-6-methyluracil | Good |

| β-keto esters | Amidines | Ultrasound irradiation | Substituted 4-pyrimidinols | Good to Excellent |

Precursor Synthesis and Derivatization Approaches

The synthesis of appropriately substituted precursors is fundamental to achieving the desired substitution pattern on the pyrimidine ring. For the synthesis of 2-(benzylsulfanyl)-5-methoxy-4-pyrimidinol, a key precursor would be a methoxy-substituted β-dicarbonyl compound.

For instance, the synthesis can commence with the preparation of a precursor like 2,4-dihydroxy-5-methoxypyrimidine. This intermediate can then be subjected to further reactions to introduce the desired functional groups. A known method involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-methoxypyrimidine (B27636). google.com This dichloro derivative serves as a versatile intermediate for the selective introduction of nucleophiles at the C-2 and C-4 positions.

Introduction of the Benzylsulfanyl Moiety at the C-2 Position

With the pyrimidine core in place, the next strategic step is the introduction of the benzylsulfanyl group at the C-2 position. This is typically accomplished through the S-alkylation of a 2-thiopyrimidine precursor.

Thiolation and Alkylation Strategies

The introduction of a sulfur functionality at the C-2 position is commonly achieved by using thiourea in the initial cyclization reaction, leading to a 2-thiouracil (B1096) derivative. researchgate.net Once the 2-thiopyrimidine is formed, the benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the 2-thiol or its corresponding thiolate anion with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate. Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, or sodium methoxide (B1231860). bjmu.edu.cnscirp.org The reaction is generally performed in a suitable solvent like ethanol, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). bjmu.edu.cnscirp.org

A series of 2-(benzylthio)pyrimidines have been synthesized by the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base, with yields ranging from 50% to 95%. scirp.orgscirp.org

Optimization of Reaction Conditions for Sulfanylpyrimidine Synthesis

The efficiency of the S-alkylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of the desired 2-(benzylsulfanyl)pyrimidine.

For instance, the regioselective S-alkylation of 2-thiopyrimidine has been achieved by treating the starting material with alkyl halides in the presence of sodium methoxide in methanol (B129727) at room temperature. bjmu.edu.cn In other cases, potassium carbonate in DMF has been employed. bjmu.edu.cn The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has also been shown to improve the yields of S-alkylation reactions in some systems. nih.gov

The following table provides examples of reaction conditions for the synthesis of 2-(benzylthio)pyrimidines:

| 2-Thiopyrimidine Derivative | Benzylating Agent | Base | Solvent | Temperature | Yield (%) |

| 2-Thiopyrimidine | Benzyl chloride | K₂CO₃ | DMF | Room Temp | Good |

| Substituted 2-thiopyrimidines | Benzyl halides | Triethylamine | THF | Room Temp | 50-94 |

| 2-Thiouracil | Benzyl bromide | NaOCH₃ | Methanol | Room Temp | Good |

Incorporation of the Methoxy (B1213986) Group at the C-5 Position

The introduction of the methoxy group at the C-5 position of the pyrimidine ring is a key structural feature of the target molecule. This can be achieved either by starting with a precursor that already contains the methoxy group or by introducing it at a later stage of the synthesis.

A common strategy is to use a methoxy-substituted three-carbon precursor during the initial cyclization reaction. For example, the cyclocondensation of a methoxy-substituted malonate derivative with an N-C-N reagent can directly lead to a 5-methoxypyrimidine. nih.gov

Alternatively, if a pyrimidine ring without the C-5 methoxy group is first synthesized, the methoxy group can be introduced through electrophilic substitution, although this can be challenging due to the electron-deficient nature of the pyrimidine ring. A more feasible approach involves the synthesis of a 5-halopyrimidine, followed by a nucleophilic substitution with sodium methoxide.

For instance, the synthesis of 2,4-dichloro-5-methoxypyrimidine has been reported starting from 2,4-dihydroxy-5-methoxypyrimidine. google.com This indicates that the methoxy group was present on the pyrimidine precursor prior to chlorination. The subsequent selective reaction of the chloro groups would allow for the introduction of the benzylsulfanyl and hydroxyl moieties.

The synthesis of 5-methoxy-2-(2-pyridinyl)-4-pyrimidinol has also been reported, further demonstrating the feasibility of incorporating a methoxy group at the C-5 position of a 4-pyrimidinol. vwr.com

Etherification Reactions and Regioselectivity

The 4-pyrimidinol moiety of the title compound exists in a tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. This characteristic is crucial as it presents multiple nucleophilic sites for electrophilic attack, namely the ring nitrogens (N1 and N3) and the exocyclic oxygen atom of the hydroxyl group. Consequently, etherification or alkylation reactions can potentially yield a mixture of N- and O-alkylated products, making regioselectivity a primary challenge.

The alkylation of analogous heterocyclic systems, such as 4-pyridones, has been studied and provides insight into this regioselectivity. In these systems, both N-alkylation and O-alkylation are possible, and the reaction outcome is often dependent on the specific alkylating agent, solvent, and base used. For 4-pyrimidinols, O-etherification is typically favored under conditions that promote reaction at the more neutral oxygen atom, whereas N-alkylation can occur under different conditions, particularly at the more basic ring nitrogen. The electronic influence of the substituents at the C2 (benzylsulfanyl) and C5 (methoxy) positions also plays a significant role in modulating the nucleophilicity of the various sites and thus directing the regiochemical outcome of the reaction.

For instance, the use of a soft electrophile might favor reaction at the sulfur atom of the benzylsulfanyl group, but typically, the pyrimidinol ring is the primary site of reaction. Harder electrophiles, like alkyl sulfates, tend to favor O-alkylation, while alkyl halides in the presence of a strong base might lead to a mixture of products.

Table 1: Potential Sites of Electrophilic Attack in this compound

| Nucleophilic Site | Product Type | Influencing Factors |

| C4-Oxygen | O-Ether | Favored by hard electrophiles, specific solvents, and counter-ions. |

| N1-Nitrogen | N1-Alkylated Pyrimidinone | Dependent on steric hindrance and electronic effects of C2 substituent. |

| N3-Nitrogen | N3-Alkylated Pyrimidinone | Influenced by the tautomeric equilibrium and reaction conditions. |

Methods for 5-Methoxy Pyrimidine Synthesis

The synthesis of the 5-methoxy pyrimidine core is a foundational aspect of producing the title compound and its analogues. Several established routes can be employed to construct this substituted heterocyclic system.

One common strategy involves building the pyrimidine ring from acyclic precursors that already contain the required methoxy group. This often follows the principal pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For a 5-methoxy derivative, a suitable starting material would be a derivative of methoxymalonic acid or methyl methoxyacetate.

Alternatively, functionalization of a pre-formed pyrimidine ring is a widely used approach. A key intermediate is 5-methoxyuracil (B140863) (2,4-dihydroxy-5-methoxypyrimidine). From this compound, the hydroxyl groups at positions C2 and C4 can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). This yields 2,4-dichloro-5-methoxypyrimidine, a versatile intermediate for introducing various substituents via nucleophilic substitution reactions. The 2-benzylsulfanyl group can then be introduced by reaction with benzyl mercaptan (phenylmethanethiol). Subsequent selective reduction or hydrolysis of the C4-chloro group would lead to the desired 4-pyrimidinol.

Synthetic Routes to Structural Analogues and Derivatives of this compound

Modification of the Benzyl Substituent

Creating analogues with modified benzyl substituents is readily achievable by varying the starting materials. Instead of benzyl mercaptan, a range of substituted benzyl mercaptans can be reacted with a suitable 2-halo-5-methoxy-4-pyrimidinol precursor. This approach allows for the introduction of various functional groups on the phenyl ring of the benzyl moiety. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties and, potentially, the biological activity of the resulting molecule.

Table 2: Examples of Substituted Benzyl Mercaptans for Analogue Synthesis

| Benzyl Mercaptan Derivative | Resulting C2-Substituent |

| 4-Methylbenzyl mercaptan | (4-Methylbenzylsulfanyl)- |

| 4-Chlorobenzyl mercaptan | (4-Chlorobenzylsulfanyl)- |

| 4-Methoxybenzyl mercaptan | (4-Methoxybenzylsulfanyl)- |

| 2,4-Dichlorobenzyl mercaptan | (2,4-Dichlorobenzylsulfanyl)- |

Variations of the Alkoxy Group at C-5

To synthesize analogues with different alkoxy groups at the C-5 position (e.g., ethoxy, propoxy), the synthetic strategy is typically modified at an early stage. When building the pyrimidine ring from acyclic precursors, the choice of alcohol used in the formation of the malonic ester derivative dictates the final alkoxy group. For example, using sodium ethoxide with diethyl malonate would lead to the incorporation of a 5-ethoxy group.

If starting from a pre-formed pyrimidine like 5-hydroxyuracil, O-alkylation at the C5-hydroxyl group with different alkyl halides (e.g., ethyl iodide, propyl bromide) in the presence of a suitable base provides a direct route to various 5-alkoxy derivatives.

Derivatization at the Pyrimidinol Hydroxyl Group

The hydroxyl group at the C4 position is a key site for derivatization, enabling the synthesis of a wide array of analogues. A common and powerful strategy involves converting the hydroxyl group into a better leaving group, which can then be displaced by various nucleophiles.

A standard method is the conversion of the 4-pyrimidinol to a 4-chloropyrimidine (B154816) using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting chloro-substituent is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse range of functionalities, including:

Amines: Reaction with primary or secondary amines yields 4-aminopyrimidine (B60600) derivatives.

Alkoxides: Treatment with sodium alkoxides leads to the formation of 4-alkoxypyrimidines.

Thiolates: Reaction with thiolates produces 4-(alkylthio)pyrimidines.

Another approach is the activation of the hydroxyl group by converting it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). pearson.com These are excellent leaving groups that can be displaced by nucleophiles in a similar fashion to the chloro group. pearson.com

Green Chemistry Approaches and Catalytic Methods in Pyrimidinol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to reduce environmental impact and improve efficiency. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Catalytic Methods: The use of catalysts is central to many green synthetic routes.

Metal Catalysis: Various transition metal catalysts (e.g., based on copper, iridium, iron, or nickel) have been developed for pyrimidine synthesis, often enabling reactions under milder conditions and with higher efficiency.

Organocatalysis: Small organic molecules can be used to catalyze pyrimidine ring formation, avoiding the toxicity and cost associated with some metal catalysts.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route for certain synthetic transformations, although their application in complex heterocyclic synthesis is still an emerging field.

Green Reaction Conditions:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and improve yields.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) or using solid-state "grindstone" chemistry minimizes the use of volatile organic compounds.

Green Solvents: When a solvent is necessary, the use of environmentally benign options like water, ethanol, or ionic liquids is preferred over hazardous chlorinated or aromatic solvents.

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step (e.g., the Biginelli reaction) improves atom economy and reduces the number of synthetic and purification steps. mdpi.com

Table 3: Overview of Green Chemistry Strategies in Pyrimidine Synthesis

| Strategy | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave energy for heating. | Rapid reaction rates, higher yields, reduced side products. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce chemical reactions. | Enhanced reaction rates, improved yields. |

| Catalytic Methods | Employment of metal, organo-, or biocatalysts. | High efficiency, milder conditions, improved selectivity. |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Reduces solvent waste, simplifies workup. |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | High atom economy, operational simplicity, reduced waste. |

These modern synthetic approaches are applicable to the synthesis of this compound and its derivatives, offering more sustainable and efficient alternatives to traditional methods.

Mechanistic Investigations of Key Synthetic Reactions

The synthesis of this compound is not typically a single-step process but rather a sequence of established reactions. The most plausible synthetic route involves two primary chemical transformations:

Pyrimidine Ring Formation: A cyclocondensation reaction to construct the core 5-methoxy-4-pyrimidinol ring with a sulfur-containing functional group at the C2 position.

S-Alkylation: A subsequent nucleophilic substitution to introduce the benzyl group onto the sulfur atom.

The mechanistic details of these key reactions are discussed based on established principles and studies of analogous systems.

The formation of the 5-methoxy-2-thioxo-tetrahydropyrimidin-4(1H)-one (5-methoxy-2-thiouracil) intermediate, the direct precursor to the target molecule's core structure, is typically achieved through a variation of the Biginelli reaction or a similar three-component condensation. longdom.org This reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and thiourea. For the synthesis of the 5-methoxy substituted core, a key starting material is a dialkyl methoxymalonate.

The reaction mechanism can be described in the following key steps:

Aldehyde-Thiourea Condensation: The reaction is initiated by the acid-catalyzed reaction between an aldehyde (often formaldehyde (B43269) or its equivalent for an unsubstituted C6 position) and thiourea. The aldehyde carbonyl is protonated, enhancing its electrophilicity, followed by a nucleophilic attack from one of the amino groups of thiourea. Subsequent dehydration leads to the formation of a reactive N-acyliminium ion intermediate.

Nucleophilic Attack by Enolate: Diethyl methoxymalonate, in the presence of an acid catalyst, can exist in equilibrium with its enol form. The enol or the corresponding enolate acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step forms the crucial C-C bond that incorporates the three-carbon unit into the growing ring structure.

Cyclization and Dehydration: Following the initial addition, the second amino group of the thiourea moiety attacks one of the ester carbonyls of the methoxymalonate unit in an intramolecular fashion. This step is a nucleophilic acyl substitution. The resulting tetrahedral intermediate then eliminates a molecule of alcohol (e.g., ethanol). A final dehydration step, often facilitated by heating under acidic conditions, leads to the formation of the stable aromatic pyrimidine ring, yielding 5-methoxy-2-thiouracil.

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Aldehyde + Thiourea | Acid-catalyzed condensation and dehydration | N-Acyliminium ion |

| 2 | N-Acyliminium ion + Diethyl methoxymalonate (enolate) | Nucleophilic addition (C-C bond formation) | Open-chain adduct |

| 3 | Open-chain adduct | Intramolecular cyclization (nucleophilic acyl substitution) | Cyclic intermediate |

| 4 | Cyclic intermediate | Dehydration | 5-Methoxy-2-thiouracil |

The final step in the synthesis of this compound is the selective alkylation of the sulfur atom of the 5-methoxy-2-thiouracil precursor. This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. mdpi.com

The 2-thiouracil ring system exists in a tautomeric equilibrium between the thione and thiol forms. In the presence of a base, the proton can be removed from either a nitrogen or the sulfur atom. However, the sulfur atom is more nucleophilic than the nitrogen atoms in the pyrimidine ring, and S-alkylation is generally favored, leading to high regioselectivity. researchgate.netdiva-portal.orgfgcu.edu

The mechanism proceeds as follows:

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, deprotonates the 5-methoxy-2-thiouracil. While deprotonation can occur at N1, N3, or the S-thiol tautomer, the resulting thiolate anion is a potent nucleophile.

Nucleophilic Attack: The thiolate anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). Benzyl halides are excellent substrates for S_N2 reactions due to the ability of the phenyl ring to stabilize the transition state and the accessibility of the primary carbon. youtube.com

Transition State and Product Formation: The reaction proceeds through a single, concerted transition state where the S-C bond is forming concurrently as the C-Halide bond is breaking. This backside attack leads to the inversion of stereochemistry if the benzylic carbon were chiral. The process results in the formation of the this compound product and a halide salt byproduct.

Computational studies on general S_N2 reactions confirm that the process occurs via a well-defined potential energy surface, involving an initial reactant complex, a transition state, and a product complex. mdpi.comresearchgate.netsciforum.net The rate of the reaction is dependent on the concentrations of both the nucleophile (the thiolate) and the electrophile (the benzyl halide), consistent with a second-order kinetic profile.

The key features of the S-alkylation mechanism are outlined in the following table.

| Step | Reactants | Mechanism Type | Key Features |

|---|---|---|---|

| 1 | 5-Methoxy-2-thiouracil + Base | Acid-Base Reaction | Formation of a nucleophilic thiolate anion. |

| 2 | Thiolate anion + Benzyl halide | S_N2 Reaction | Concerted backside attack on the benzylic carbon. |

| 3 | Transition State | S_N2 Transition State | Simultaneous bond formation (S-C) and bond breaking (C-X). |

| 4 | Product Formation | - | Yields this compound and a halide salt. |

Structure Activity Relationship Sar Studies of 2 Benzylsulfanyl 5 Methoxy 4 Pyrimidinol Analogues

Influence of the Benzylsulfanyl Moiety at C-2

Impact of Benzyl (B1604629) Ring Substitutions on Activity

The nature and position of substituents on the benzyl ring can dramatically alter the biological activity of 2-(benzylsulfanyl)-5-methoxy-4-pyrimidinol analogues. Both electronic and steric factors of these substituents come into play, influencing the compound's binding affinity and efficacy.

Research into a series of 2-(benzylthio)pyrimidine derivatives has demonstrated that the introduction of different functional groups on the benzyl ring can modulate their antibacterial activity. For instance, the presence of a nitro group (NO2) at the 3-position or a methyl group at the 4-position of the benzyl ring was found to enhance activity against Staphylococcus aureus. scirp.org Conversely, a chloride group at the 4-position of the benzyl moiety improved inhibitory action against Escherichia coli. scirp.org This suggests that the electronic properties and placement of substituents are key to optimizing activity against different bacterial strains.

In a separate study on 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, various substitutions on the benzyl ring were evaluated for their impact on antimicrobial activity. The results indicated that several substituted analogues exhibited significant biological activity against a panel of microorganisms.

| Compound | Substitution on Benzyl Ring | Effect on Antibacterial Activity |

|---|---|---|

| Analogue 1 | 3-NO2 | Enhanced activity against S. aureus scirp.org |

| Analogue 2 | 4-CH3 | Enhanced activity against S. aureus scirp.org |

| Analogue 3 | 4-Cl | Enhanced activity against E. coli scirp.org |

Role of the Sulfur Linkage and its Oxidation State

The sulfur atom in the benzylsulfanyl moiety is not merely a linker; its chemical nature and oxidation state are pivotal to the molecule's biological function. The thioether linkage (sulfide) can be oxidized to a sulfoxide (B87167) or a sulfone, and these changes can have a profound impact on the compound's activity.

While direct comparative studies on the oxidation states of this compound are not extensively documented in the available literature, the broader field of medicinal chemistry provides insights into the significance of the sulfur oxidation state. Thioethers are known to be metabolically labile and can undergo oxidation in vivo. nih.gov The resulting sulfoxides and sulfones have different physicochemical properties, including polarity, hydrogen bonding capacity, and steric bulk, which can alter their interaction with biological targets.

For instance, in a study of thioether-containing analogues of the complement inhibitor compstatin, oxidation of the thioether to a sulfoxide was shown to decrease activity. nih.gov This highlights that for some biological targets, the thioether linkage is optimal. Conversely, in other molecular scaffolds, the conversion to a sulfone can lead to enhanced activity. For example, some diaryl sulfones have demonstrated antiproliferative effects. researchgate.net

Conformational Effects of the Benzylsulfanyl Group

The three-dimensional arrangement of the benzylsulfanyl group relative to the pyrimidinol ring can significantly influence biological activity. The flexibility of the thioether linkage allows for a range of conformations, and the preferred conformation for optimal target interaction is a key aspect of SAR.

Conformational analysis of thioether-containing molecules has shown that they can adopt various low-energy conformations. mdpi.com The specific conformation adopted by the benzylsulfanyl group in this compound can affect how the molecule fits into a binding pocket. Factors such as steric hindrance and intramolecular interactions can favor certain conformations over others.

Contribution of the 5-Methoxy Group

The methoxy (B1213986) group at the C-5 position of the pyrimidinol ring also plays a crucial role in modulating the biological activity of this class of compounds. Its electronic and steric properties, as well as its comparison to other substituents at this position, are important for a comprehensive understanding of the SAR.

Electronic and Steric Effects of Methoxy Substitution

The methoxy group is a relatively small, electron-donating group that can influence the electronic properties of the pyrimidine (B1678525) ring through both resonance and inductive effects. This can impact the reactivity of the ring and its ability to participate in interactions such as hydrogen bonding and pi-stacking with a biological target.

In a study of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase inhibitors, it was found that the presence of small groups, such as a methoxy substitution, was beneficial for the enzyme inhibitory activity. nih.gov This suggests that for certain targets, a smaller substituent at the 5-position is preferred to avoid steric clashes within the binding site.

Comparison with Other Alkoxy or Non-Alkoxy Substituents at C-5

To fully appreciate the contribution of the 5-methoxy group, it is useful to compare its effects with those of other substituents at the same position. Replacing the methoxy group with other alkoxy groups (e.g., ethoxy) or non-alkoxy substituents (e.g., alkyl, halo, or hydrogen) can provide valuable SAR insights.

Studies on 5-alkyl-2-thiopyrimidine nucleosides have explored the effect of varying the alkyl chain length at the C-5 position on antiviral activity. researchgate.net This type of systematic modification helps to probe the steric and lipophilic requirements of the binding site.

In a series of pyrimidinone inhibitors of adenylyl cyclase, the substitution pattern on a phenyl ring attached to the pyrimidinone core was investigated. While not directly at the C-5 position of the pyrimidinone, the study highlighted that moving a methyl group from the ortho to the meta position resulted in a five-fold improvement in activity, and a similar trend was observed with an ethyl group. nih.gov This underscores the sensitivity of biological activity to the precise placement and nature of even small alkyl groups.

A study on 5-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents also provides a point of comparison, where the C-5 position of the pyrimidine ring is substituted with a phenyl group, which is then further substituted. nih.gov

| Substituent at C-5 | General Effect on Activity (Context-Dependent) |

|---|---|

| Methoxy | Often beneficial due to small size and electronic properties. nih.gov |

| Alkyl (e.g., Methyl, Ethyl) | Activity can be sensitive to size and position. nih.gov Can provide insights into steric and lipophilic tolerance. researchgate.net |

| Halo (e.g., Chloro) | Can influence electronic properties and lipophilicity. nih.gov |

| Hydrogen | Provides a baseline for understanding the effect of substitution. |

The available data suggest that the 5-methoxy group in this compound is likely a key contributor to its biological activity profile, offering a favorable combination of steric and electronic properties. However, the optimal substituent at this position is highly dependent on the specific biological target.

Modifications of the 4-Pyrimidinol Hydroxyl Functionality

The hydroxyl group at the 4-position of the pyrimidinol ring is a key functional group that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding. Understanding its precise role is crucial for optimizing the pharmacological profile of these analogues.

Probing the Role of the Hydroxyl Group in Interactions

The 4-hydroxyl group is considered a critical pharmacophoric feature, potentially acting as both a hydrogen bond donor and acceptor. Its ability to form key interactions within the binding site of a target protein can significantly influence the compound's affinity and, consequently, its biological activity. The acidic nature of the pyrimidinol proton allows for tautomerization, which can further influence its interaction profile.

Computational and experimental studies on related pyrimidine structures have highlighted the importance of this hydroxyl group in establishing crucial hydrogen bonds with amino acid residues in the active sites of various enzymes, such as kinases. The orientation of this group and its capacity for interaction are often determinants of inhibitory potency.

Derivatization at the 4-Position and its SAR Implications

To further investigate the importance of the 4-hydroxyl group, a series of derivatives have been synthesized where this functionality is modified. Common derivatizations include etherification (e.g., O-alkylation) and esterification. The primary goal of such modifications is to probe the necessity of the hydrogen-bonding capability of the hydroxyl group and to explore the steric and electronic effects of introducing different substituents at this position.

Generally, the conversion of the 4-hydroxyl group to an ether or an ester has been shown to have a significant impact on biological activity. The specific outcomes of these modifications are highly dependent on the nature of the target and the specific substituent introduced. Below is a conceptual data table illustrating the potential impact of such modifications on biological activity, based on general principles observed in similar heterocyclic scaffolds.

| Compound ID | Modification at 4-Position | R Group | Relative Biological Activity | Rationale for Activity Change |

| 1 | -OH (Parent) | - | 1.0 | Baseline activity with potential for H-bond donation and acceptance. |

| 2 | -OCH₃ | Methyl | 0.5 | Loss of H-bond donor capability; introduction of minor steric bulk. |

| 3 | -OCH₂Ph | Benzyl | 0.2 | Significant steric hindrance may disrupt binding. |

| 4 | -OAc | Acetyl | 0.3 | Ester group may alter electronic properties and introduce steric bulk. |

| 5 | -OPO₃H₂ | Phosphate | Variable | Introduction of a charged group could either enhance or disrupt interactions depending on the binding site's properties. |

Note: The data in this table is illustrative and intended to represent general trends observed in SAR studies of similar compounds. Actual values would be determined experimentally.

Systematic Exploration of Substituent Effects on Biological Activity

A systematic investigation into the effects of various substituents on the pyrimidine and benzyl rings has provided valuable insights into the SAR of this compound class. These studies typically involve modifying the position, electronic properties, lipophilicity, and steric bulk of different functional groups.

Positional Isomerism and Activity Modulation

Similarly, the substitution pattern on the benzyl ring of the 2-benzylsulfanyl group is a critical determinant of activity. Research on 2-(benzylthio)pyrimidines has demonstrated that the position of substituents on the phenyl ring significantly influences antibacterial activity. For example, in a study of related 2-(benzylthio)pyrimidine derivatives, it was found that certain substitution patterns on the benzyl ring were more favorable for activity against specific bacterial strains.

| Compound ID | Benzyl Ring Substitution | Relative Activity (Conceptual) |

| 6 | Unsubstituted | 1.0 |

| 7 | 4-Chloro | 1.5 |

| 8 | 3-Nitro, 4-Methyl | 1.8 |

| 9 | 2-Chloro | 0.8 |

Note: This table illustrates the principle of positional isomerism on activity, with conceptual relative activities based on findings for similar compound series.

Exploration of Different Functional Groups and Their Properties (e.g., electronic, lipophilic, steric)

The introduction of various functional groups with differing electronic, lipophilic, and steric properties has been a cornerstone of SAR studies for this scaffold. The goal is to identify the optimal combination of properties that leads to enhanced biological activity.

Electronic Effects: The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings can modulate the electron density of the core structure, thereby influencing its binding affinity. For example, studies on related kinase inhibitors have shown that the presence of specific EWGs can enhance potency.

Steric Effects: The size and shape of substituents can have a profound impact on how the molecule fits into its binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller, appropriately shaped groups can enhance van der Waals interactions and improve affinity. In some related pyrimidine series, it has been observed that modifications at certain positions are well-tolerated, allowing for the introduction of larger groups to, for instance, improve solubility without compromising potency.

The following table provides a conceptual overview of how different functional groups might influence biological activity based on their properties:

| Functional Group | Property | Potential Impact on Biological Activity |

| -Cl, -F | Electronic (EWG), Lipophilic | Can enhance binding through halogen bonding and increase membrane permeability. |

| -NO₂ | Electronic (strong EWG) | May significantly alter electronic distribution and potentially form specific interactions. |

| -CH₃, -C₂H₅ | Lipophilic, Steric | Can fill hydrophobic pockets and enhance van der Waals interactions. |

| -OCH₃ | Electronic (EDG), Lipophilic | Can act as a hydrogen bond acceptor and influence conformation. |

| -CF₃ | Electronic (strong EWG), Lipophilic | Can increase metabolic stability and binding affinity through specific interactions. |

Note: This table presents generalized concepts. The actual effect of each functional group is highly context-dependent and must be determined empirically.

Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Specificity and Potency

Future research will likely focus on the strategic derivatization of the 2-(benzylsulfanyl)-5-methoxy-4-pyrimidinol scaffold to enhance its biological specificity and potency. Key to this will be the modification of its core structure to fine-tune its interaction with biological targets.

Potential Derivatization Sites:

| Functional Group | Potential Modifications | Anticipated Outcome |

| Benzyl (B1604629) Group | Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) | Alteration of lipophilicity and electronic properties to improve target binding and pharmacokinetic profiles. |

| Methoxy (B1213986) Group | Replacement with other alkoxy groups or bioisosteric replacements. | Modulation of metabolic stability and target interaction. |

| Pyrimidinol Ring | Introduction of substituents at available positions. | Enhancement of scaffold rigidity and introduction of new interaction points. |

These derivatization strategies aim to create a library of analogues with varied physicochemical properties, which can then be screened for improved biological activity.

Computational Design of Pyrimidinol-Based Multi-Target Modulators

The development of multi-target modulators, compounds that can interact with multiple biological targets simultaneously, is a growing area of interest in drug discovery. springernature.com Computational methods are instrumental in the rational design of such molecules. springernature.com For this compound, computational approaches can be employed to predict its binding affinity to various targets and to guide the design of derivatives with desired multi-target profiles.

Computational Techniques in Multi-Target Drug Design:

Molecular Docking: Simulates the binding of the compound to the active sites of multiple proteins to predict binding affinities and modes.

Pharmacophore Modeling: Identifies the essential structural features required for activity at different targets, guiding the design of compounds that incorporate these features.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity, enabling the prediction of the activity of new derivatives. springernature.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govpremierscience.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.gov

In the context of this compound research, AI and ML can be applied to:

Predict Biological Activity: ML models can be trained on existing data for pyrimidine (B1678525) derivatives to predict the biological activities of new analogues.

De Novo Drug Design: Generative AI models can design novel pyrimidinol-based structures with desired properties.

Toxicity Prediction: AI algorithms can predict potential toxicities of new derivatives, helping to prioritize compounds for further development. nih.gov

The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery and development of new pyrimidinol-based compounds. nih.gov

Potential Applications of Pyrimidinol Derivatives in Chemical Biology Tools

Chemical biology tools are small molecules used to study and manipulate biological systems. researchgate.net The structural features of this compound make it a promising scaffold for the development of such tools.

Potential Chemical Biology Applications:

Chemical Probes: Derivatives of this compound could be developed as chemical probes to selectively bind to and modulate the function of specific proteins, aiding in target identification and validation. researchgate.net

Fluorescent Labels: By incorporating fluorescent moieties, pyrimidinol derivatives could be used to visualize and track biological processes within cells.

Bioconjugation: The pyrimidinol scaffold could be functionalized with reactive groups to enable its conjugation to biomolecules, such as proteins or nucleic acids, for various applications in chemical biology. sigmaaldrich.com

Investigations into Pyrimidinol Derivatives as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are often effective corrosion inhibitors. nih.gov The pyrimidine scaffold, present in this compound, has been investigated for its potential to protect metals from corrosion. researchgate.netnih.gov

Future research could explore the efficacy of this compound and its derivatives as corrosion inhibitors for various metals and alloys in different corrosive environments. The presence of sulfur and nitrogen atoms in its structure suggests a potential for strong adsorption onto metal surfaces, forming a protective layer that inhibits the corrosion process. nih.gov

Role of Pyrimidinol Scaffolds in Catalysis

The pyrimidine scaffold is a versatile building block in organic synthesis and has been incorporated into various catalytic systems. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal centers to form catalytically active complexes.

Investigations into the catalytic applications of this compound and its derivatives could reveal their potential to catalyze a range of organic transformations. This could involve their use as ligands in transition-metal catalysis or as organocatalysts, leveraging the unique electronic and steric properties of the pyrimidinol scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves introducing the benzylsulfanyl group via nucleophilic substitution. For example, reacting a pyrimidinyl chloride intermediate with benzyl mercaptan under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) at 60–80°C can achieve substitution. Methoxy group installation may precede or follow this step, depending on precursor availability. Reaction optimization should include monitoring by TLC or HPLC, with purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally related pyrimidines in Acta Crystallographica reports .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzylsulfanyl vs. methoxy groups). For example, the methoxy proton typically appears as a singlet near δ 3.8 ppm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood to minimize inhalation risks.

- Dispose of waste via certified hazardous waste services, as recommended for pyrimidine derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzylsulfanyl vs. methylsulfanyl) influence the compound’s reactivity?

- Methodological Answer : The benzylsulfanyl group’s electron-donating nature increases pyrimidine ring electron density, altering nucleophilic/electrophilic reactivity. Comparative studies using Hammett constants or DFT calculations can quantify these effects. For example, replacing benzylsulfanyl with methylsulfanyl (as in related compounds) may reduce steric hindrance but decrease resonance stabilization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate studies : Ensure consistent purity (>95% by HPLC) and solvent systems (e.g., DMSO vs. aqueous buffers).

- Dose-response curves : Test multiple concentrations to identify non-linear effects.

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish target-specific activity from cytotoxicity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants to avoid hydrolysis of the methoxy group.

- Long-term analysis : Monitor degradation via LC-MS every 3–6 months, referencing NIST guidelines for pyrimidine derivatives .

Q. What mechanistic insights explain its interaction with enzymatic targets (e.g., kinases or oxidoreductases)?

- Methodological Answer : Molecular docking and MD simulations predict binding modes. For example, the benzylsulfanyl group may occupy hydrophobic pockets, while the methoxy group forms hydrogen bonds with catalytic residues. Validate hypotheses using mutagenesis (e.g., Ala-scanning) or isothermal titration calorimetry (ITC) to measure binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.